4-[(3,5-dimethoxyanilino)methyl]-2-iodo-6-methoxyphenol
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Overview
Description
4-[(3,5-Dimethoxyanilino)methyl]-2-iodo-6-methoxyphenol is an organic compound that features a complex structure with multiple functional groups, including methoxy, iodo, and phenol groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,5-dimethoxyanilino)methyl]-2-iodo-6-methoxyphenol typically involves multiple steps, starting from readily available precursors. One common method involves the iodination of a methoxyphenol derivative, followed by the introduction of the anilino group through a nucleophilic substitution reaction. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
4-[(3,5-Dimethoxyanilino)methyl]-2-iodo-6-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The iodo group can be reduced to a hydrogen atom, resulting in the formation of a deiodinated product.
Substitution: The methoxy and iodo groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce deiodinated phenols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
4-[(3,5-Dimethoxyanilino)methyl]-2-iodo-6-methoxyphenol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 4-[(3,5-dimethoxyanilino)methyl]-2-iodo-6-methoxyphenol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyaniline: A related compound with similar functional groups but lacking the iodo and phenol groups.
2,5-Dimethoxyaniline: Another similar compound with methoxy groups in different positions.
4-[(3,4-Dimethoxyphenyl)amino]methyl]-4-piperidinol: A compound with a similar anilino group but different overall structure.
Uniqueness
4-[(3,5-Dimethoxyanilino)methyl]-2-iodo-6-methoxyphenol is unique due to the presence of the iodo group, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where these properties are desired.
Properties
IUPAC Name |
4-[(3,5-dimethoxyanilino)methyl]-2-iodo-6-methoxyphenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18INO4/c1-20-12-6-11(7-13(8-12)21-2)18-9-10-4-14(17)16(19)15(5-10)22-3/h4-8,18-19H,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAEIKBRXOIYTQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NCC2=CC(=C(C(=C2)I)O)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18INO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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